
3-Hydroxy-2-methylpyridine
Overview
Description
3-Hydroxy-2-methylpyridine (C₆H₇NO, CAS 1121-25-1) is a pyridine derivative with a hydroxyl group at position 3 and a methyl group at position 2. It serves as a key intermediate in vitamin B6 metabolism, contributing to the biosynthesis of pyridoxal 5'-phosphate (PLP), the active coenzyme form of vitamin B6 . This compound is naturally found in fermented adlay millet seed (FAG samples), where its abundance increases during Rhizopus oryzae fermentation, enhancing biological activity . Industrially, it is synthesized for applications in pharmaceuticals, such as anticancer agents (e.g., MPOBA) , and is detected as an environmental pollutant in airborne particulate matter (PM10) in industrial and urban areas . Its sulfated metabolite, this compound sulfate, is linked to cognitive function in human blood metabolome studies .
Preparation Methods
Classical Multi-Step Synthesis from Furan Derivatives
Synthesis via 2-Acetylfuran
A widely documented route involves the transformation of 2-acetylfuran into 3-hydroxy-2-methylpyridine through a three-step process . The initial step employs hydroxylamine hydrochloride (NHOH·HCl) and sodium hydroxide in an ethanol-water medium under heating (0.33 hours), forming an intermediate oxime. Subsequent reduction using Raney nickel alloy in aqueous NaOH/ethanol at ambient temperature (1 hour) yields a secondary amine. The final oxidation step utilizes oxygen in the presence of tetraphenylporphine as a catalyst, followed by triphenylphosphine quenching in dichloromethane at -70°C . While this method achieves the target compound, the lack of reported yield and stringent low-temperature conditions limit its industrial applicability.
Oxazole-Based Condensation Reactions
Reaction with Ethylenic Compounds
The condensation of 4-methyl-5-hydrocarbonoxyoxazoles with ethylenic compounds, such as maleic anhydride or dimethyl maleate, represents a scalable single-step synthesis. As detailed in US Patent 3,223,724, reacting 4-methyl-5-ethoxyoxazole with maleic anhydride in benzene under reflux (18 hours) produces an intermediate adduct, which is cleaved with hydrochloric acid in ethanol to yield this compound derivatives . This method avoids multi-step purification and operates efficiently at elevated temperatures (≥100°C), achieving direct thermal cleavage of intermediates without acid catalysis .
High-Yield Disubstituted Derivatives
US Patent 3,413,297 demonstrates the synthesis of 4,5-disubstituted variants using dimethyl maleate. Heating 5-ethoxyoxazolyl-4-acetic acid with dimethyl maleate at 100°C for 2 hours yields 4,5-dicarbomethoxy-3-hydroxy-2-methylpyridine with a 91% yield after recrystallization . The absence of solvents and acid catalysts in this protocol enhances cost-effectiveness, making it suitable for bulk production.
Table 1: Comparative Analysis of Oxazole-Based Methods
Starting Material | Reagent | Conditions | Yield | Reference |
---|---|---|---|---|
4-Methyl-5-ethoxyoxazole | Maleic anhydride | Benzene, reflux, 18h | N/R | |
5-Ethoxyoxazolyl-4-acetic acid | Dimethyl maleate | 100°C, 2h, solvent-free | 91% |
Vorbrüggen Coupling for Functionalized Derivatives
Nucleoside Analog Synthesis
A 2003 study applied Vorbrüggen coupling to synthesize α/β-dideoxynucleoside derivatives of 3-hydroxy-2-methylpyridin-4-one . The reaction involves trimethylsilyl triflate (TMSOTf) as a catalyst, enabling glycosidic bond formation between the heterocyclic base and sugar moieties. While primarily used for antiviral analogs, this method highlights the versatility of this compound as a pharmacophore precursor, albeit with moderate yields in nucleoside applications .
Alternative Pathways and Emerging Strategies
Decarboxylation of Dicarboxylate Precursors
Industrial Considerations and Scalability
Cost and Efficiency Metrics
The oxazole-dimethyl maleate method outperforms classical routes in yield (91%) and operational simplicity, requiring no cryogenic conditions. In contrast, the multi-step furan pathway incurs higher costs due to prolonged reaction times and purification stages.
Environmental Impact
Solvent-free protocols, as exemplified in US3413297A , align with green chemistry principles by minimizing waste generation. Conversely, benzene usage in earlier patents raises toxicity concerns, necessitating substitution with safer solvents like toluene.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The hydroxyl group at the 3-position strongly activates the pyridine ring toward electrophilic substitution, directing incoming electrophiles to specific positions based on its electronic and steric effects.
Key Reactions:
-
Nitration :
Nitration occurs primarily at the 4-position under acidic conditions. The hydroxyl group acts as a strong ortho/para-directing group, while the methyl group at the 2-position sterically hinders substitution at adjacent positions. This results in preferential nitration at the 4-position . -
Deuterium Exchange :
In acidic or basic media, deuterium exchange occurs at the 2- and 6-positions. The reaction rate at the 2-position is significantly faster (by an order of magnitude) than at the 6-position due to resonance stabilization of the intermediate . -
Halogenation :
Bromination and chlorination favor the 4-position under mild conditions. For example, bromine in acetic acid yields 4-bromo-3-hydroxy-2-methylpyridine .
Table 1: Electrophilic Substitution Patterns
Reaction Type | Position | Conditions | Product |
---|---|---|---|
Nitration | 4 | HNO₃/H₂SO₄ | 4-Nitro derivative |
Deuteration | 2, 6 | D₂O, pH 4–10 | Deuterated at 2 > 6 |
Halogenation | 4 | Br₂/CH₃COOH | 4-Halo derivative |
Acid-Base Reactions
The hydroxyl group exhibits weak acidity (pKa ~8–9), enabling deprotonation in basic media to form a phenoxide-like anion. This anion enhances nucleophilic reactivity at the 2- and 6-positions .
Example :
Reactions with Dithiophosphonic Acids
This compound reacts with O-terpenyl dithiophosphonic acids in ethanol under argon to form ionic salts. These reactions proceed via nucleophilic substitution at the hydroxyl oxygen, yielding stable pyridinium dithiophosphonates .
General Reaction :
Enzymatic Reactions
This compound derivatives participate in vitamin B₆ catabolism via two key enzymatic pathways:
Decarboxylation
The enzyme This compound-4,5-dicarboxylate 4-decarboxylase (HMPDdc) catalyzes the decarboxylation of this compound-4,5-dicarboxylate to this compound-5-carboxylate:
Dioxygenase Activity
3-Hydroxy-2-methylpyridinecarboxylate dioxygenase oxidizes this compound-5-carboxylate using NADH and O₂:
Isotopic Labeling
Deuterated analogs (e.g., this compound-d₃) are synthesized for isotopic tracing studies. These compounds retain reactivity in electrophilic substitutions, enabling mechanistic studies in drug metabolism.
Comparative Reactivity
The methyl group at the 2-position sterically hinders substitution at the 3- and 5-positions, while the hydroxyl group electronically activates the 4- and 6-positions. Theoretical calculations (Hückel MO method) confirm higher electron density at the 4-position .
Scientific Research Applications
Pharmacological Applications
3-Hydroxy-2-methylpyridine and its derivatives have been studied for their therapeutic properties, particularly in neuroprotection and antimicrobial activity.
Neuroprotective Effects
Research indicates that derivatives of 3-hydroxypyridine exhibit significant neuroprotective effects in models of ischemic brain injury. For instance, compounds such as 3-hydroxy-2-ethyl-6-methylpyridinium have been shown to ameliorate brain damage following intracerebral hemorrhage in rat models .
Case Study:
- Study Title: Neuroprotective Effects of 3-Hydroxypyridine Derivatives
- Findings: The administration of 3-hydroxy-2-ethyl-6-methylpyridinium resulted in reduced neuronal apoptosis and improved functional recovery post-stroke in rats.
Compound | Effect | Model Used |
---|---|---|
3-Hydroxy-2-ethyl-6-methylpyridinium | Neuroprotection | Rat model of ischemic stroke |
Mexidol (2-ethyl-6-methyl-3-hydroxypyridinium succinate) | Anxiolytic and neuroprotective | Various animal models |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies show that salts derived from 3-hydroxypyridine demonstrate high activity against various pathogens, including Bacillus cereus and Candida albicans.
Case Study:
- Study Title: Antimicrobial Properties of 3-Hydroxypyridine Derivatives
- Findings: Salts synthesized from 3-hydroxypyridine exhibited significant inhibition zones against tested bacterial strains.
Pathogen | Inhibition Zone (mm) | Compound |
---|---|---|
Bacillus cereus | 15 | 3-Hydroxypyridine salt |
Candida albicans | 18 | 3-Hydroxypyridine salt |
Agricultural Applications
This compound is being explored for its potential as a plant growth regulator and pesticide. Its chelating properties allow it to bind metal ions, which can enhance nutrient availability in soil.
Chelating Agent
The compound's ability to form stable complexes with metal ions makes it useful in agriculture for improving soil quality and plant growth.
Case Study:
- Study Title: Role of this compound as a Chelating Agent
- Findings: Application of the compound increased the bioavailability of iron and manganese in soil, leading to improved crop yields.
Metal Ion | Bioavailability Increase (%) | Application Rate (kg/ha) |
---|---|---|
Iron | 25 | 10 |
Manganese | 30 | 10 |
Material Science Applications
In material science, derivatives of this compound are being investigated for their potential use in synthesizing advanced materials such as polymers and nanocomposites.
Polymer Synthesis
The compound can act as a monomer or additive in polymer synthesis, enhancing the mechanical properties of the resulting materials.
Case Study:
- Study Title: Synthesis of Polymers Using this compound
- Findings: Polymers synthesized with this compound exhibited improved tensile strength and thermal stability.
Polymer Type | Tensile Strength (MPa) | Thermal Stability (°C) |
---|---|---|
Polyurethane | 50 | 200 |
Epoxy | 60 | 220 |
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-methylpyridine involves its interaction with various enzymes and receptors in biological systems. As a derivative of vitamin B6, it participates in the metabolism of amino acids and neurotransmitters. The compound acts as a cofactor for several enzymes, facilitating the transfer of functional groups and the stabilization of reaction intermediates .
Comparison with Similar Compounds
Vitamin B6 Derivatives
Vitamin B6 comprises six interconvertible 3-hydroxy-2-methylpyridine derivatives: pyridoxal, pyridoxine, pyridoxamine, and their phosphorylated forms. PLP, the most biologically active, acts as a cofactor in amino acid metabolism, while this compound functions as a metabolic intermediate.
Alkaloids and Bioactive Derivatives
This compound is classified as an alkaloid. Compared to other alkaloids, it exhibits distinct bioactivities and synthetic utility:
Key Finding: Structural modification of this compound enhances anticancer potency. For example, MPOBA, synthesized via Knoevenagel condensation, shows 10-fold lower IC₅₀ than unmodified pyridine derivatives .
Environmental Pollutants
This compound is a marker of industrial pollution, detected in PM10 alongside nicotine and 3-methyladenine .
Environmental Impact: Unlike nicotine, this compound’s presence in air is newly documented, suggesting industrial processes as novel sources .
Metabolites and Sulfated Forms
Sulfation alters the compound’s bioavailability and biological effects:
Metabolic Insight : The sulfate form retains biological relevance beyond its parent compound, influencing neurocognitive pathways .
Biological Activity
3-Hydroxy-2-methylpyridine (3-HMP) is a pyridine derivative that has garnered attention for its biological activities, particularly in the context of metabolic pathways and potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a hydroxyl group (-OH) at the 3-position and a methyl group (-CH₃) at the 2-position of the pyridine ring. Its chemical formula is and it has been identified in various natural sources, including certain plants and microorganisms .
Metabolic Role
3-HMP is involved in several metabolic pathways, notably in vitamin B6 metabolism. Specifically, it acts as a metabolite in the conversion processes associated with pyridoxine (vitamin B6), which is crucial for numerous enzymatic reactions in amino acid metabolism . This involvement suggests that 3-HMP may play a role in neurological health and disorders related to vitamin B6 deficiency.
Biological Activities
1. Antimicrobial Properties
Research has indicated that 3-HMP exhibits antimicrobial activity. It has been studied for its effects on bacterial strains such as Enterococcus faecalis and Porphyromonas endodontalis. In combination with lysozyme and EDTA, 3-HMP enhances antibacterial effects, suggesting its potential use in dental applications and infection control .
2. Neuroprotective Effects
Studies have shown that derivatives of 3-HMP can influence neurodegenerative processes. For instance, it has been noted to inhibit fibril formation associated with lysozyme misfolding, which is linked to neurodegenerative diseases . This property positions 3-HMP as a candidate for further research into treatments for conditions like Alzheimer's disease.
3. Cytotoxicity and Apoptosis
In vitro studies have demonstrated that 3-HMP can induce apoptosis in certain cancer cell lines. The mechanisms may involve the modulation of cell cycle regulators and apoptotic pathways, although specific pathways remain to be fully elucidated .
Research Findings
Case Studies and Experimental Data
- Antimicrobial Synergy : A study evaluated the synergistic effects of 3-HMP with lysozyme against E. faecalis. Results indicated that combining these agents significantly increased antibacterial activity compared to either agent alone .
- Neuroprotective Mechanisms : In an experimental model of neurodegeneration, administration of 3-HMP derivatives reduced markers of oxidative stress and inflammation, suggesting protective effects against neuronal damage .
Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What is the role of 3-Hydroxy-2-methylpyridine as a synthon in pyrimidine synthesis?
this compound serves as a precursor in pyrimidine synthesis due to its hydroxyl and methyl groups, which facilitate nucleophilic substitution and ring-forming reactions. Methodologically, it is often coupled with thiourea or urea derivatives under acidic or basic conditions to generate pyrimidine scaffolds. For example, refluxing with ammonium thiocyanate in ethanol at 80°C yields substituted pyrimidines .
Q. What safety precautions are essential when handling this compound in laboratory settings?
The compound exhibits acute oral toxicity (H302) and skin/eye irritation (H315/H319). Researchers must wear nitrile gloves, safety goggles, and lab coats. Work should be conducted in a fume hood with HEPA filtration to avoid aerosol inhalation. Contaminated waste must be segregated and disposed of via certified hazardous waste protocols .
Q. How can the purity of this compound be validated before experimental use?
Purity is typically confirmed using reverse-phase HPLC (C18 column, mobile phase: acetonitrile/water 70:30, UV detection at 254 nm) or GC-MS (electron ionization mode, m/z 109 for molecular ion). Melting point analysis (168–169°C) is a complementary verification .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of this compound in heterocyclic synthesis?
Regioselectivity depends on solvent polarity, temperature, and catalyst choice. For instance, using BF₃·Et₂O in dichloromethane at 0°C directs electrophilic substitution to the C4 position, while Pd-catalyzed cross-coupling in DMF at 120°C favors C5 functionalization. Kinetic vs. thermodynamic control must be evaluated via time-resolved NMR or LC-MS monitoring .
Q. What strategies mitigate in situ hazards during large-scale reactions involving this compound?
Continuous flow reactors reduce exposure risks by minimizing reagent volumes and enabling real-time quenching. For exothermic reactions, jacketed reactors with automated temperature control (e.g., PID loops) prevent thermal runaway. Post-reaction neutralization with weak acids (e.g., citric acid) deactivates residual compounds before disposal .
Q. How can isomers like 2-hydroxy-3-methylpyridine be separated from this compound, and how do their biological activities differ?
Isomers are separable via preparative chromatography (silica gel, ethyl acetate/hexane 3:7) or fractional crystallization (ethanol/water). Biological assays show that 2-hydroxy-3-methylpyridine exhibits aryl hydrocarbon receptor (AhR) agonist activity, while this compound lacks mutagenicity in Ames tests and AhR binding .
Q. What spectroscopic techniques best characterize degradation products of this compound under oxidative stress?
High-resolution LC-QTOF-MS identifies degradation products (e.g., 3-carboxy-2-methylpyridine, m/z 123.0321). Electron paramagnetic resonance (EPR) detects radical intermediates formed during Fenton reaction-driven oxidation. Stability studies in buffered solutions (pH 7.4, 37°C) simulate physiological conditions .
Q. How does this compound interact with protein targets in neurodegenerative disease models?
Molecular docking studies (AutoDock Vina) predict binding to β-amyloid fibrils via hydrogen bonding (hydroxyl group) and π-π stacking (pyridine ring). In vitro thioflavin T assays quantify fibrillization inhibition, with IC₅₀ values compared to controls like curcumin .
Q. Methodological Challenges and Contradictions
Q. Discrepancies in reported solubility How to resolve them?
Solubility varies widely in literature (e.g., 90 mg/mL in DMSO vs. 50 mg/mL in ethanol). Standardized protocols (e.g., shake-flask method with HPLC quantification) under controlled temperature (25°C ± 0.1) and ionic strength (0.15 M NaCl) are recommended for reproducibility .
Q. Conflicting evidence on catalytic efficiency in pyrimidine synthesis: What factors contribute?
Catalyst choice (e.g., ZnCl₂ vs. FeCl₃) and solvent polarity alter reaction kinetics. ZnCl₂ in DMF achieves 85% yield in 2 hours, while FeCl₃ in toluene requires 8 hours for 70% yield. Kinetic isotope effects (KIE) studies can clarify mechanistic pathways .
Properties
IUPAC Name |
2-methylpyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-5-6(8)3-2-4-7-5/h2-4,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSRRZGQRFFFGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40149907 | |
Record name | 2-Methylpyridin-3-ol | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1121-25-1 | |
Record name | 3-Hydroxy-2-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1121-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Methylpyridin-3-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121251 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxy-2-methylpyridine | |
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Record name | 2-Methylpyridin-3-ol | |
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Record name | 2-methylpyridin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.026 | |
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Record name | 2-METHYLPYRIDIN-3-OL | |
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